molecular formula C22H28N4O4 B12738694 (E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine CAS No. 151539-20-7

(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine

Cat. No.: B12738694
CAS No.: 151539-20-7
M. Wt: 412.5 g/mol
InChI Key: YFKCKLWMHCNBPO-PKNBQFBNSA-N
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Description

(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine typically involves the following steps:

    Formation of the Xanthine Core: The xanthine core is synthesized through a series of reactions starting from purine derivatives.

    Introduction of the Styryl Group: The styryl group is introduced via a Heck reaction, where a styrene derivative reacts with the xanthine core in the presence of a palladium catalyst.

    Substitution with Methoxy and Methyl Groups: The final step involves the substitution of the styryl group with methoxy and methyl groups using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

Scientific Research Applications

(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine is unique due to its specific substitution pattern and the presence of the styryl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

151539-20-7

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C22H28N4O4/c1-6-12-25-20-18(21(27)26(13-7-2)22(25)28)23-17(24-20)11-9-15-8-10-16(29-4)14(3)19(15)30-5/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+

InChI Key

YFKCKLWMHCNBPO-PKNBQFBNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)OC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)OC

Origin of Product

United States

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